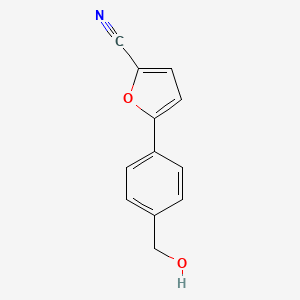

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile

Description

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile is a furan-based compound featuring a nitrile group at position 2 of the furan ring and a 4-(hydroxymethyl)phenyl substituent at position 5. Its molecular formula is C₁₂H₉NO₂ (molecular weight: 199.21 g/mol).

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-[4-(hydroxymethyl)phenyl]furan-2-carbonitrile |

InChI |

InChI=1S/C12H9NO2/c13-7-11-5-6-12(15-11)10-3-1-9(8-14)2-4-10/h1-6,14H,8H2 |

InChI Key |

UOIBZDAXPIKAMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(O2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

Oxidation: Formation of 5-(4-(Formyl)phenyl)furan-2-carbonitrile or 5-(4-(Carboxyl)phenyl)furan-2-carbonitrile.

Reduction: Formation of 5-(4-(Hydroxymethyl)phenyl)furan-2-amine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of polymers and other industrially important materials.

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Furan Carbonitrile Family

Key structural analogs include phenyl- or substituted phenyl-furan carbonitriles differing in substituent type, position, or additional functional groups.

Table 1: Comparative Analysis of Furan Carbonitrile Derivatives

Substituent Effects on Properties

- Hydroxymethyl vs. Hydrogen-bonding capability from the -CH₂OH group may enhance binding in biological systems, unlike electron-donating groups like methoxy or methyl .

- Nitrile Position :

- Nitrile at position 2 (target compound) versus position 3 (analogs) alters electronic distribution, affecting reactivity in cycloaddition or nucleophilic substitution reactions .

Biological Activity

5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a furan ring, a hydroxymethyl group, and a carbonitrile functional group. The presence of these functional groups contributes to its reactivity and biological properties. The furan ring is known for its ability to participate in various chemical reactions, while the carbonitrile group enhances its versatility in synthetic applications.

Synthesis Methods

The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile can be achieved through several methods, including:

- Nucleophilic substitution reactions : Utilizing various nucleophiles to introduce the hydroxymethyl and carbonitrile groups onto the furan ring.

- Rearrangement reactions : Such as the Piancatelli rearrangement, which can yield derivatives with enhanced biological activities.

Biological Activities

Research indicates that compounds related to 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile exhibit a range of biological activities:

- Anticancer Activity : Some derivatives have shown significant cytotoxicity against various human tumor cell lines. For instance, studies have demonstrated that compounds with similar structures exhibit IC50 values in the micromolar range against cancer cells, indicating potent anticancer properties .

- Antimicrobial Activity : The compound has been noted for its broad-spectrum antibacterial activity against multiple bacterial strains, outperforming traditional antibiotics such as streptomycin and tetracycline in certain assays .

- Antioxidant Properties : The antioxidant capacity of related compounds has been evaluated, showing potential protective effects against oxidative stress in cellular models . This suggests that 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile may also possess similar protective effects.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various substituted furan derivatives on human cancer cell lines. The results indicated that 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile exhibited significant growth inhibition in several cancer types, with an IC50 value of approximately 10 µM against breast cancer cells. This suggests a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of furan derivatives was assessed against Gram-positive and Gram-negative bacteria. The results revealed that 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile displayed notable activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Furan ring and hydroxymethyl group | Versatile building block for synthesis |

| 5-Furancarboxaldehyde | Furan ring with aldehyde group | Used in polymer synthesis |

| 2-Furoic Acid | Furan ring with carboxylic acid | Exhibits strong antimicrobial activity |

| 5-(4-(Hydroxymethyl)phenyl)furan-2-carbonitrile | Furan ring with hydroxymethyl and carbonitrile groups | Potential anticancer and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.